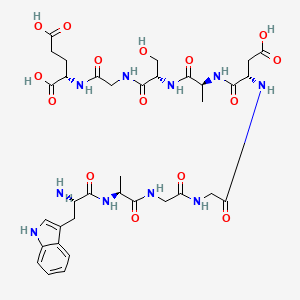
Emideltide
Overview
Description
Emideltide, also known as delta sleep-inducing peptide (DSIP), is a nonapeptide originally isolated from rabbit cerebral venous blood . It is a synthetic peptide with the molecular formula C35H48N10O15 . It has been demonstrated to promote sleep in various species including rabbits, mice, rats, cats, and human beings .
Molecular Structure Analysis
Emideltide has a molecular formula of C35H48N10O15 . Its average mass is 848.814 Da and its monoisotopic mass is 848.330078 Da . The molecule has 6 defined stereocenters .
Physical And Chemical Properties Analysis
Emideltide has a density of 1.5±0.1 g/cm3, a boiling point of 1522.7±65.0 °C at 760 mmHg, and a flash point of 874.7±34.3 °C . It has 25 hydrogen bond acceptors, 15 hydrogen bond donors, and 25 freely rotating bonds . Its polar surface area is 407 Å2 .
Scientific Research Applications
1. Specific Scientific Field Neuroscience and Stroke Research
3. Detailed Description of the Methods of Application or Experimental Procedures The experimental groups were as follows: MCAO + vehicle, MCAO + DSIP, and SHAM-operated . DSIP or vehicle was applied nasally 60 (±15) minutes prior to the occlusion and for 7 days after reperfusion at a dose of 120 µg/kg . Behavioral tests were performed on 1, 3, 7, 14, and 21 days after MCAO . Motor coordination and balance and bilateral asymmetry were tested . At the end of the study, animals were euthanized, and their brains were perfused, serial cryoslices were made, and infarction volume in them was calculated .
Sleep Regulation
- Specific Scientific Field : Sleep Research
- Comprehensive and Detailed Summary of the Application : Emideltide has been observed to affect electrophysiological activity, neurotransmitter levels in the brain, circadian and locomotor patterns, and psychological performance . It has shown significant and specific enhancement/induction of delta and spindle electroencephalogram patterns .
- Methods of Application or Experimental Procedures : The exact methods of application vary depending on the specific study, but generally involve administering DSIP and then monitoring the subject’s sleep patterns and brain activity .
- Summary of the Results or Outcomes Obtained : The results have shown that DSIP can induce sleep and has a variety of effects on brain activity .
Neuroprotection
- Specific Scientific Field : Neuroscience
- Comprehensive and Detailed Summary of the Application : DSIP has been studied for its neuroprotective effects . It is a neuropeptide that, when infused into the mesodiencephalic ventricle of recipient rabbits, induces spindle and delta EEG activity and reduced motor activities .
- Methods of Application or Experimental Procedures : The methods of application typically involve infusing DSIP into the brain of the subject and then monitoring brain activity .
- Summary of the Results or Outcomes Obtained : The results have shown that DSIP can reduce motor activities and induce certain types of brain activity, suggesting potential neuroprotective effects .
Hypoxia-Ischemic/Reperfusion Injury
- Specific Scientific Field : Medical Research
- Comprehensive and Detailed Summary of the Application : Emideltide has been studied for its potential to target brain microvascular endothelial cells, reducing apoptosis to relieve hypoxia-ischemic/reperfusion injury . Stroke is one of the leading causes of death, and this research could have significant implications for stroke treatment .
- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the available information, but it involves the administration of Emideltide and monitoring of its effects on brain microvascular endothelial cells .
- Summary of the Results or Outcomes Obtained : The results suggest that Emideltide exerts a cytoprotective effect, primarily under hypoxia-ischemic injury/reperfusion conditions, by targeting brain microvascular endothelial cells to inhibit apoptosis .
Protein 3D Structure Analysis
- Specific Scientific Field : Biochemistry
- Comprehensive and Detailed Summary of the Application : Emideltide has been used in the characterization of protein 3D structures . This involves the identification of intrachain cross-links in proteins .
- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the available information, but it involves the use of Emideltide in protein analysis procedures .
- Summary of the Results or Outcomes Obtained : The results showed that Emideltide displayed a predictable fragmentation pattern upon collision-induced dissociation, thus admitting the identification of intrachain cross-links in proteins .
Safety And Hazards
Future Directions
While specific future directions for Emideltide are not detailed in the search results, the field of peptide therapeutics is rapidly advancing . Given Emideltide’s role in promoting sleep, future research could potentially explore its use in treating sleep disorders or related conditions.
Relevant Papers
There are several papers associated with Emideltide . One paper discusses the use of a cross-linker for probing protein 3D structures based on electrochemical mass spectrometry . Another paper discusses the effect of delta sleep-inducing peptide on the functional state of hepatocytes in rats during restraint stress .
properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZROXNBKJAOKB-GFVHOAGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978151 | |
| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Emideltide | |
CAS RN |
62568-57-4, 69431-45-4 | |
| Record name | Emideltide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delta Sleep-Inducing Peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)








